molecular formula C18H19FN4 B6020103 1-[3-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine

1-[3-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine

Katalognummer: B6020103
Molekulargewicht: 310.4 g/mol
InChI-Schlüssel: ZDEWUBXMUOHDPT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[3-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine (CAS 1031598-44-3) is a chemical compound with the molecular formula C18H19FN4 and a molecular weight of 310.4. This specialized compound is built around the pyrazolo[1,5-a]pyrimidine (PP) scaffold, a privileged structure in medicinal chemistry known for its significant role in targeted cancer therapy . The PP core is a fused, rigid, and planar bicyclic system that provides an excellent framework for developing potent protein kinase inhibitors (PKIs) . Researchers will find this compound valuable for interrogating oncogenic signaling pathways. The pyrazolo[1,5-a]pyrimidine scaffold has demonstrated potent activity against a diverse range of kinases critical in oncology, such as EGFR, B-Raf, MEK, and CDKs, making derivatives promising candidates for treating cancers like non-small cell lung cancer (NSCLC) and melanoma . Furthermore, this structural class is a key component in first and second-generation Tropomyosin Receptor Kinase (Trk) inhibitors, including the marketed drugs Larotrectinib and the recently approved Repotrectinib, which are used to treat solid tumors harboring NTRK gene fusions . The specific substitution pattern on this compound—featuring a 4-fluorophenyl group at the 3-position, methyl groups at the 2- and 5-positions, and a pyrrolidine moiety at the 7-position—offers a versatile template for structure-activity relationship (SAR) studies. Researchers can utilize this compound to explore its potential as a selective inhibitor and to optimize pharmacological properties, including binding affinity, kinase selectivity, and overcoming drug resistance mechanisms . This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

3-(4-fluorophenyl)-2,5-dimethyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4/c1-12-11-16(22-9-3-4-10-22)23-18(20-12)17(13(2)21-23)14-5-7-15(19)8-6-14/h5-8,11H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDEWUBXMUOHDPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCCC3)C)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 1-[3-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:

Wissenschaftliche Forschungsanwendungen

Anticancer Properties
Pyrazolo[1,5-a]pyrimidine derivatives, including the compound , have been investigated for their anticancer properties. Research indicates that these compounds can inhibit the proliferation of various cancer cell lines. For instance, studies have shown that pyrazolo[1,5-a]pyrimidines exhibit significant activity against breast cancer and other tumor types by targeting specific enzymes involved in cancer progression .

Enzymatic Inhibition
The compound has also been identified as a potent inhibitor of certain enzymes. For example, pyrazolo[1,5-a]pyrimidine derivatives have shown promise in inhibiting serine proteases associated with viral infections like dengue virus type 2 (DEN2), which could lead to the development of antiviral drugs . This highlights its potential as a scaffold for designing new inhibitors targeting various biological processes.

Synthesis and Structural Diversity

The synthesis of 1-[3-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine typically involves multi-step reactions that allow for the introduction of diverse functional groups. Researchers have developed various synthetic pathways that enhance the structural diversity of pyrazolo[1,5-a]pyrimidines. This includes the use of different electrophiles and nucleophiles during the reaction processes to create compounds with unique biological profiles .

Case Studies and Research Findings

Case Study 1: Anticancer Activity
A study investigating the anticancer effects of pyrazolo[1,5-a]pyrimidine derivatives demonstrated that certain modifications to the core structure significantly increased cytotoxicity against cancer cells. The introduction of fluorine atoms was noted to enhance binding affinity to target proteins involved in cell cycle regulation .

Case Study 2: Antiviral Activity
Another significant study focused on the antiviral properties of similar compounds showed that modifications at specific positions on the pyrazolo ring improved efficacy against viral proteases. This research indicated that compounds with a fluorinated aromatic ring exhibited enhanced activity against DEN2 protease compared to their non-fluorinated counterparts .

Potential Applications in Material Science

Beyond medicinal applications, pyrazolo[1,5-a]pyrimidines are being explored for their photophysical properties in material science. Their ability to form stable crystals with interesting optical properties makes them candidates for use in organic light-emitting diodes (OLEDs) and other electronic devices. The structural characteristics of these compounds can lead to enhanced performance in photonic applications due to their tunable electronic properties .

Data Summary Table

Application Area Details
Anticancer Activity Inhibits proliferation of cancer cell lines; effective against breast cancer and others.
Enzymatic Inhibition Potent inhibitors of viral proteases (e.g., DEN2); potential for antiviral drug development.
Synthesis Pathways Multi-step reactions allowing diverse structural modifications; enhances biological activity.
Material Science Explored for photophysical properties; potential use in OLEDs and electronic devices.

Wirkmechanismus

The mechanism of action of 1-[3-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . By inhibiting CDK2, the compound induces cell cycle arrest and apoptosis in cancer cells, thereby exerting its anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The table below compares key structural features, molecular weights, and biological activities of 1-[3-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine with analogous compounds:

Compound Name Position 3 Substituent Position 7 Substituent Molecular Weight Biological Activity/Notes Reference
This compound 4-Fluorophenyl Pyrrolidine 365.40* Potential CRF1 receptor modulation -
NBI 30775/R121919 (2,5-Dimethyl-3-(6-dimethyl-4-methylpyridin-3-yl)pyrazolo[1,5-a]pyrimidine) 4-Methylpyridinyl Dipropylamino 437.56 CRF1 receptor antagonist (IC₅₀ = 12 nM)
MPZP (N,N-bis(2-methoxyethyl)-3-(4-methoxy-2-methylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine) 4-Methoxy-2-methylphenyl Bis(2-methoxyethyl)amino 453.54 CRF1 antagonist (reduces anxiety in vivo)
3-(4-Methoxyphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one (9j) 4-Methoxyphenyl Ketone (7-oxo) 317.33 Anti-mycobacterial activity
4-(((3-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino)methyl)phenol 3,4-Dimethoxyphenyl 4-(Aminomethyl)phenol 410.47 PI4KIIIβ inhibitor (synthetic intermediate)

Notes:

  • Position 3 Substituents : The 4-fluorophenyl group in the target compound provides electron-withdrawing effects, enhancing stability and membrane permeability compared to methoxy or methylpyridinyl groups .
  • Biological Activity : CRF1 antagonists like MPZP and NBI 30775 highlight the importance of bulky, lipophilic substituents at position 7 for high receptor affinity .
Physicochemical and Pharmacokinetic Properties
Property Target Compound NBI 30775 MPZP 9j
logP (Predicted) ~3.2 (moderate lipophilicity) 4.1 (high lipophilicity) 3.8 2.5
Solubility Low (due to fluorophenyl) Very low Moderate (polar amines) Moderate (ketone group)
Synthetic Yield Not reported 67% (Method B purification) 60% (MDAP purification) Direct use (crude product)

Key Observations :

  • The pyrrolidine group in the target compound balances lipophilicity and solubility better than NBI 30775’s dipropylamino group .
  • Fluorine substitution improves metabolic stability compared to methoxy groups, which are prone to demethylation .

Biologische Aktivität

1-[3-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer therapy and enzymatic inhibition. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities. The presence of a fluorophenyl group enhances its interaction with biological targets. The molecular formula for this compound is C16H19FN4C_{16}H_{19}FN_{4} with a molecular weight of approximately 298.35 g/mol.

Anticancer Properties

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. In particular, compounds with similar structures have been shown to inhibit the activity of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms.

  • Case Study : A derivative of pyrazolo[1,5-a]pyrimidine demonstrated an EC50 of 2.51 nM in inhibiting PARP-mediated PARylation in whole-cell assays. This inhibition leads to reduced proliferation of cancer cells harboring BRCA1/2 mutations, with EC50 values reported at 0.3 nM for MX-1 breast cancer cells and 5 nM for Capan-1 cells .

Enzymatic Inhibition

The compound also shows promise as an enzymatic inhibitor. The structural features of pyrazolo[1,5-a]pyrimidines allow for selective binding to various enzymes, which can lead to therapeutic applications in treating diseases associated with enzyme overactivity.

  • Mechanism : The binding affinity of these compounds towards target enzymes is influenced by their electronic properties and steric configurations. For instance, the fluorine atom on the phenyl ring may enhance binding interactions due to its electronegativity .

Pharmacokinetics

The pharmacokinetic profile of similar pyrazolo[1,5-a]pyrimidines suggests favorable absorption and distribution characteristics. Studies indicate that these compounds can achieve effective concentrations in plasma after oral administration, making them viable candidates for further drug development .

Summary of Biological Activities

Activity TypeDescriptionEC50 Values
Anticancer Inhibition of PARP leading to reduced cancer cell proliferation0.3 nM (MX-1), 5 nM (Capan-1)
Enzymatic Inhibition Selective inhibition of target enzymesVaries by enzyme type

Q & A

Q. What synthetic strategies are commonly employed to prepare 1-[3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine?

The synthesis typically involves constructing the pyrazolo[1,5-a]pyrimidine core via cyclocondensation of aminopyrazoles with β-diketones or equivalents, followed by functionalization at the 7-position with pyrrolidine. Key steps include:

  • Core formation : Reacting 3-amino-5-methylpyrazole with a fluorophenyl-substituted diketone under reflux in ethanol or methanol .
  • Substituent introduction : Introducing pyrrolidine via nucleophilic substitution or palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination) at the 7-position .
  • Optimization : Adjusting reaction conditions (temperature, solvent polarity, catalysts like Pd(OAc)₂) to improve yield (e.g., from 45% to 72% via catalyst screening) .

Q. How is the structural integrity of this compound validated?

A combination of spectroscopic and crystallographic methods is used:

  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.4 ppm; pyrrolidine protons as a multiplet at δ 3.5–3.7 ppm) .
  • X-ray crystallography : Resolves bond lengths (e.g., C–N bonds in the pyrimidine ring: 1.33–1.37 Å) and dihedral angles (e.g., fluorophenyl ring tilt: 12.5° relative to the core) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ at m/z 363.17) .

Advanced Research Questions

Q. What methodologies resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., IC₅₀ variations in kinase inhibition assays) are addressed via:

  • Standardized assays : Repeating experiments under controlled conditions (e.g., ATP concentration fixed at 1 mM to minimize variability) .
  • Structural analogs comparison : Testing fluorophenyl vs. chlorophenyl derivatives to isolate electronic effects (e.g., fluorine’s electron-withdrawing impact on binding) .
  • Computational docking : Using tools like AutoDock Vina to model interactions with target proteins (e.g., kinase active sites), identifying key residues (e.g., Lys68 and Asp154 in PKA) that influence potency .

Q. How can reaction pathways be optimized to reduce byproducts during synthesis?

Byproduct suppression strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) reduce side reactions like dimerization compared to ethanol .
  • Catalyst tuning : Using XPhos instead of PPh₃ in palladium catalysis improves regioselectivity at the 7-position (yield increase from 60% to 85%) .
  • Temperature gradients : Stepwise heating (e.g., 80°C → 110°C) minimizes thermal decomposition of intermediates .

Q. What computational approaches predict the compound’s pharmacokinetic properties?

Tools like SwissADME and Schrödinger’s QikProp assess:

  • Lipophilicity : LogP values (~3.2) indicate moderate membrane permeability .
  • Metabolic stability : CYP3A4 metabolism predictions (e.g., vulnerable sites: pyrrolidine N-methyl group) guide structural modifications .
  • Solubility : Hansen solubility parameters (δD, δP, δH) correlate with experimental solubility in DMSO (≥50 mg/mL) .

Methodological Considerations

Q. What experimental design principles apply to SAR studies of this compound?

  • Orthogonal substituent variation : Systematically altering substituents (e.g., replacing pyrrolidine with piperidine or adjusting fluorophenyl para/meta positions) to isolate steric/electronic effects .
  • Dose-response matrices : Testing compound concentrations (0.1–100 μM) against control molecules (e.g., staurosporine for kinase inhibition) to establish potency trends .
  • Statistical validation : Using ANOVA to confirm significance (p < 0.05) in biological replicates (n ≥ 3) .

Q. How are crystallographic data utilized to refine molecular modeling?

  • Geometry optimization : X-ray bond angles/rotational barriers inform force field parameters (e.g., AMBER for MD simulations) .
  • Electron density maps : Identify charge distribution in the pyrimidine ring, guiding DFT calculations (e.g., HOMO-LUMO gaps ~4.1 eV) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.